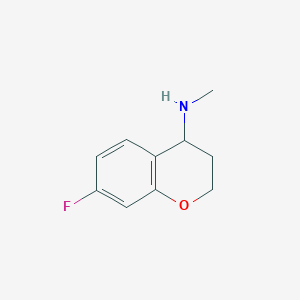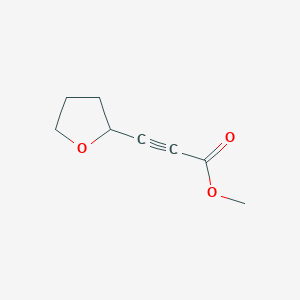
Methyl 3-(oxolan-2-yl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(oxolan-2-yl)prop-2-ynoate is an organic compound with the molecular formula C8H10O3. It is a derivative of propynoic acid and features an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(oxolan-2-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with oxirane in the presence of a catalyst to form the oxolane ring. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in a solvent such as toluene or dichloromethane, with a strong acid catalyst like sulfuric acid to facilitate the esterification .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(oxolan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(oxolan-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives
Wirkmechanismus
The mechanism of action of Methyl 3-(oxolan-2-yl)prop-2-ynoate involves its interaction with various molecular targets. The oxolane ring and ester group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound’s reactivity also allows it to undergo transformations that can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(oxolan-3-yl)prop-2-enoate: Similar structure but with a double bond instead of a triple bond.
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate: Similar structure with a methyl group on the oxolane ring
Uniqueness
Methyl 3-(oxolan-2-yl)prop-2-ynoate is unique due to its triple bond, which imparts distinct reactivity compared to similar compounds with double or single bonds. This makes it valuable in synthetic chemistry for creating complex molecules and exploring new reaction pathways .
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
methyl 3-(oxolan-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)5-4-7-3-2-6-11-7/h7H,2-3,6H2,1H3 |
InChI-Schlüssel |
YBIMOXBOPSPQLV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C#CC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


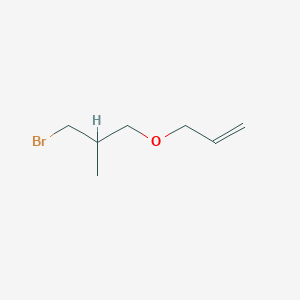
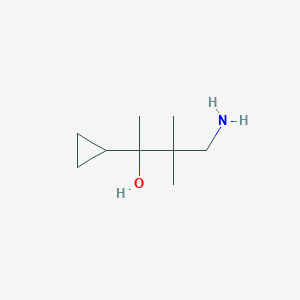
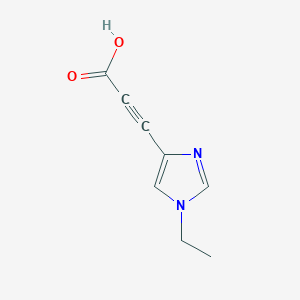
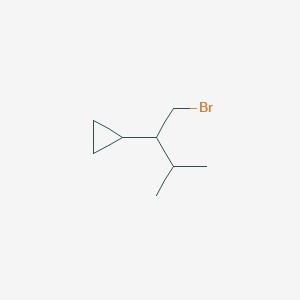
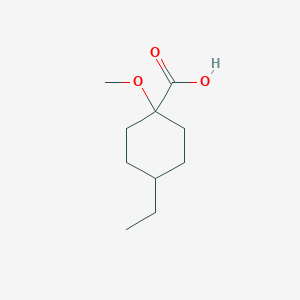
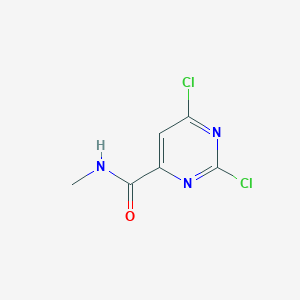

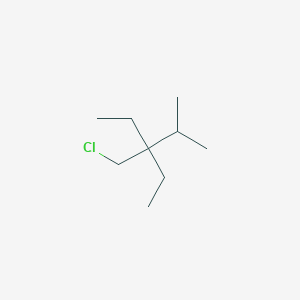
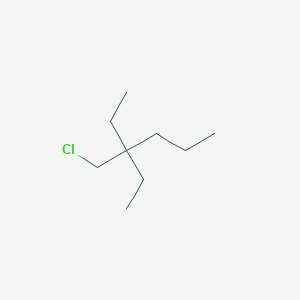

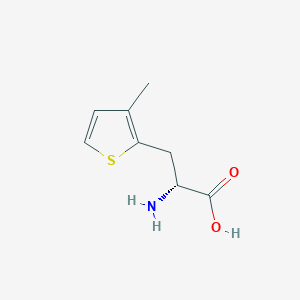

![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
